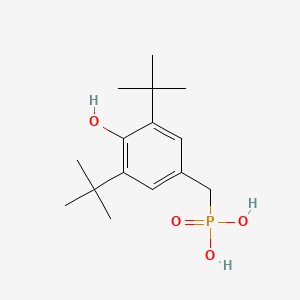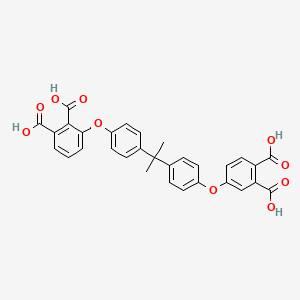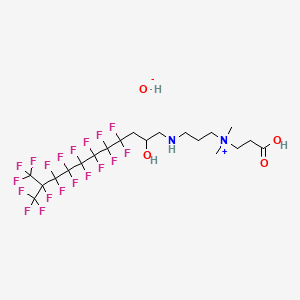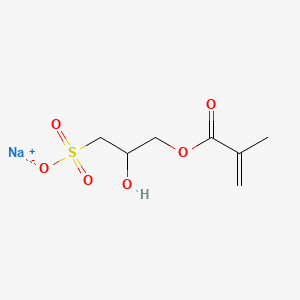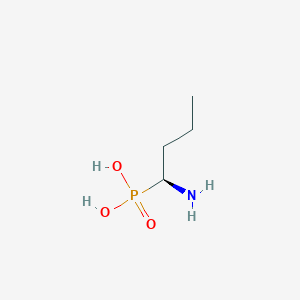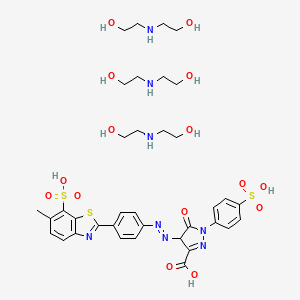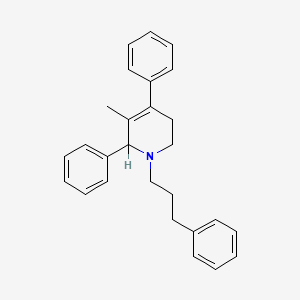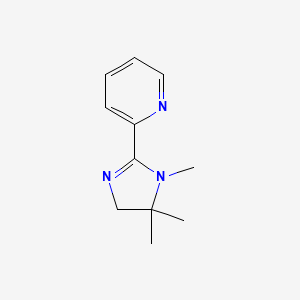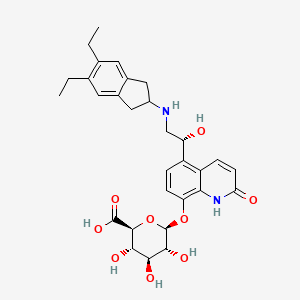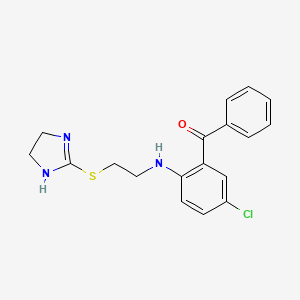
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Phényl-(5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)éthyl)amino)phényl)méthanone est un composé organique complexe qui présente une structure unique combinant un groupe méthanone avec un fragment 5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)éthyl)amino)phényl)phényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Phényl-(5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)éthyl)amino)phényl)méthanone implique généralement plusieurs étapes, commençant par la préparation du cycle imidazole. Le cycle imidazole peut être synthétisé par cyclisation d'amido-nitriles en présence d'un catalyseur au nickel
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour assurer un contrôle précis des conditions de réaction et améliorer le rendement et la pureté. L'utilisation de méthodes de criblage à haut débit peut également aider à optimiser les conditions de réaction et à identifier les voies de synthèse les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le Phényl-(5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)éthyl)amino)phényl)méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe méthanone en un alcool secondaire.
Substitution : L'atome de chlore sur le cycle phényl peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique pour substituer l'atome de chlore.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les alcools secondaires et divers dérivés substitués du composé d'origine.
Applications scientifiques
Le Phényl-(5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)éthyl)amino)phényl)méthanone présente plusieurs applications scientifiques :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant que sonde biochimique en raison de sa structure unique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles qu'une conductivité ou une stabilité améliorées.
Mécanisme d'action
Le mécanisme d'action du Phényl-(5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)éthyl)amino)phényl)méthanone implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut interagir avec les ions métalliques, inhibant potentiellement les métalloprotéines. Le groupe thioéthyl peut former des liaisons covalentes avec les résidus cystéine des protéines, conduisant à la modulation de la fonction protéique. Ces interactions peuvent affecter diverses voies cellulaires, contribuant à l'activité biologique du composé.
Applications De Recherche Scientifique
Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of Methanone, (5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)ethyl)amino)phenyl)phenyl- involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, potentially inhibiting metalloproteins. The thioethyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various cellular pathways, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Le Phényl-(5-chloro-2-((2-((4,5-dihydro-1H-imidazol-2-yl)thio)éthyl)amino)phényl)méthanone est unique en raison de la présence du cycle imidazole et du groupe thioéthyl, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
128433-29-4 |
|---|---|
Formule moléculaire |
C18H18ClN3OS |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
[5-chloro-2-[2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18ClN3OS/c19-14-6-7-16(20-10-11-24-18-21-8-9-22-18)15(12-14)17(23)13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,21,22) |
Clé InChI |
CDEXPVJGPNJCGH-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SCCNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



